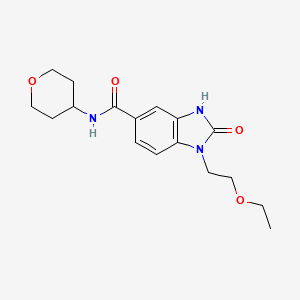

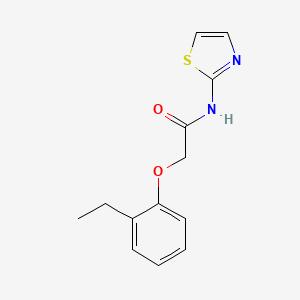

![molecular formula C13H11N3OS B5558235 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide" represents a class of compounds that have been explored for their significant chemical and biological properties. These compounds are known for their presence in various pharmaceuticals and have been the subject of various studies to understand their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of imidazole and thiazole derivatives with various acetamide compounds. Duran and Demirayak (2012) demonstrated the synthesis of similar compounds by reacting imidazole-thione derivatives with chloro-N-(thiazol-2-yl) acetamide compounds, confirmed by IR, 1H NMR, and mass spectra (Duran & Demirayak, 2012).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis, as demonstrated by Duran and Canbaz (2013) (Duran & Canbaz, 2013).

Chemical Reactions and Properties

These compounds often exhibit notable anticancer activities. For instance, Ding et al. (2012) synthesized a series of compounds bearing imidazo[2,1-b]thiazole scaffolds and tested their cytotoxicity against human cancer cell lines, indicating potential inhibitory activities (Ding et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are typically determined using standard laboratory techniques. The synthesis process and molecular structure greatly influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity constants (pKa), are crucial for understanding the behavior of these compounds in biological systems. Duran and Canbaz's research on the pKa determination of similar compounds highlights the importance of these properties in drug development (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study focused on the synthesis of novel compounds bearing the imidazo[2,1-b]thiazole scaffolds, including N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide derivatives, to evaluate their cytotoxicity against human cancer cell lines. One derivative showed potential as an inhibitor against MDA-MB-231 cancer cell lines, indicating its promise as a therapeutic agent (Ding et al., 2012).

Antitumor Activity Evaluation

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings to explore their antitumor activities. Some compounds exhibited significant anticancer activity against various cancer cell lines, suggesting the potential utility of these derivatives in cancer treatment (Yurttaş et al., 2015).

Selective Enzyme Inhibition for Cerebrovasodilation

Research into imidazo[2,1-b]thiazolesulfonamide derivatives for selective inhibition of carbonic anhydrase enzymes showed some compounds significantly increased cerebral blood flow without inducing metabolic acidosis. This finding points to potential applications in cerebrovascular conditions (Barnish et al., 1980).

Anticancer Activities of Imidazolylthio Acetamide Derivatives

A study on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives revealed reasonable anticancer activity against various cancer types, highlighting the potential of these compounds in oncology (Duran & Demirayak, 2012).

Molecular Modeling and Screening for Anticancer Properties

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds underwent synthesis, molecular modeling, and screening for their anticancer properties. Some derivatives exhibited potent cytotoxic effects against breast cancer, indicating their relevance in the development of new cancer therapies (Abu-Melha, 2021).

Future Directions

The future directions for the research and development of “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide” and similar compounds could involve further exploration of their biological activities, such as their potential antitumor activity . Additionally, the design and development of novel molecules to treat cancer has spurred great interest in many industrial and academic research laboratories worldwide .

properties

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-9(17)14-11-4-2-10(3-5-11)12-8-16-6-7-18-13(16)15-12/h2-8H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOILEIYPNJUGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

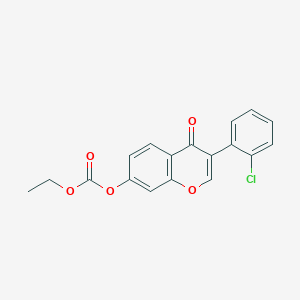

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

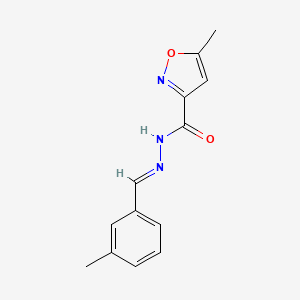

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

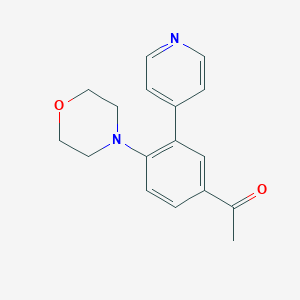

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)